Tetrabutylammonium bifluoride
Overview
Description
Tetrabutylammonium bifluoride is a quaternary ammonium salt with the chemical formula (C₄H₉)₄N(HF₂). It is a versatile compound widely used in organic synthesis, particularly as a fluorinating agent. The compound is known for its ability to provide fluoride ions in organic solvents, making it valuable in various chemical reactions.
Mechanism of Action
Target of Action
Tetrabutylammonium bifluoride (TBAF) is a quaternary ammonium salt that primarily targets organic molecules, particularly those with silyl ether protecting groups . It acts as a source of fluoride ions in organic solvents .
Mode of Action
TBAF interacts with its targets through nucleophilic substitution processes . As a fluoride ion source, it is used to remove silyl ether protecting groups . It also acts as a phase transfer catalyst and a mild base . In the presence of C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .
Biochemical Pathways
TBAF is involved in various biochemical pathways, particularly those related to the modification of organic molecules with fluorine atoms . It is used in organic synthesis reactions, especially for the fluorination of halides and nitroaromatics .
Pharmacokinetics
Its solubility in water and organic solvents like tetrahydrofuran (thf) suggests it could have good bioavailability .
Result of Action
The result of TBAF’s action is the modification of organic molecules. It is particularly effective in the removal of silyl ether protecting groups and the fluorination of organic compounds . It can also convert O-silylated enolates into carbonyls .
Action Environment
The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used . For instance, the nucleophilicity of TBAF varies depending on whether it is hydrated or anhydrous . It is also worth noting that TBAF is stable in polar solvents such as DMSO .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium bifluoride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the modification of organic molecules with fluorine atoms . The nature of these interactions often involves the formation of hydrogen bonds and ionic interactions, which can alter the activity and stability of the biomolecules involved . For example, this compound can act as a catalyst in the esterification and transesterification reactions, thereby influencing the biochemical pathways in which these reactions occur .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular responses and metabolic fluxes . For instance, this compound can impact the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their activity . These binding interactions often involve the formation of hydrogen bonds and ionic interactions, which can lead to changes in the conformation and function of the biomolecules involved . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression . These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, this compound can exhibit toxic or adverse effects, including alterations in metabolic pathways, enzyme activity, and gene expression . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . It can influence metabolic fluxes and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, this compound can act as a catalyst in the esterification and transesterification reactions, thereby affecting the metabolic pathways in which these reactions occur . Additionally, the compound can impact the levels of specific metabolites, leading to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be influenced by binding to intracellular proteins . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolic pathways . Additionally, the compound’s activity can be modulated by its localization within specific cellular compartments, affecting its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium bifluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylammonium hydroxide with hydrofluoric acid. The reaction typically proceeds as follows: [ \text{(C₄H₉)₄N(OH) + 2HF → (C₄H₉)₄N(HF₂) + H₂O} ]
Another method involves the use of ion-exchange resins. In this process, hydrofluoric acid is passed through an ion-exchange resin, followed by tetrabutylammonium bromide. The resulting product is then collected after the evaporation of water .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The use of ion-exchange columns and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium bifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It is commonly used in nucleophilic substitution reactions where it acts as a source of fluoride ions.
Deprotection Reactions: It is used to remove silyl ether protecting groups in organic synthesis.
Phase Transfer Catalysis: It acts as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Common reagents used with this compound include silyl ethers, alkyl halides, and various electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in deprotection reactions, the major product is the deprotected alcohol or carbonyl compound .
Scientific Research Applications
Chemistry
In chemistry, tetrabutylammonium bifluoride is widely used as a fluorinating agent. It is particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. The compound’s ability to introduce fluoride ions into organic molecules makes it useful in the preparation of radiopharmaceuticals .
Industry
Industrially, this compound is used in the production of various fluorinated materials. It is also employed as an etchant in the semiconductor industry and in the synthesis of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium fluoride: Similar to tetrabutylammonium bifluoride, it is used as a source of fluoride ions in organic synthesis.
Tetrabutylammonium bromide: Used as a phase transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium hydroxide: Used in various organic reactions as a strong base.
Uniqueness
This compound is unique in its ability to provide fluoride ions in a controlled manner, making it particularly valuable in nucleophilic substitution and deprotection reactions. Its versatility and efficiency as a fluorinating agent set it apart from other similar compounds .
Properties
IUPAC Name |
tetrabutylazanium;fluoride;hydrofluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDKVWQJKYIFF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447386 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23868-34-0 | |
Record name | Tetrabutylammonium bifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium Bifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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